4-methoxy-1-methyl-6-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide
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Description
4-methoxy-1-methyl-6-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide represents a novel structure within the class of dihydropyridine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
The molecular formula of the compound is C18H22N4O3 with a molecular weight of 342.39 g/mol. Its structure features a dihydropyridine core that is functionalized with various substituents, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂N₄O₃ |
Molecular Weight | 342.39 g/mol |
CAS Number | 2034397-03-8 |
Boiling Point | Not Available |
Melting Point | Not Available |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in tumor progression, particularly those associated with the Polycomb Repressive Complex 2 (PRC2). This inhibition can lead to altered gene expression and suppression of tumor growth .
- Antitumor Activity : In preclinical studies, this compound demonstrated significant antitumor effects in xenograft models. For instance, it exhibited robust activity against Karpas-422 cells when dosed at 160mg/kg BID (twice daily), indicating its potential as an anticancer agent .
- Modulation of Cellular Pathways : The compound may influence various signaling pathways related to cell proliferation and apoptosis, contributing to its overall efficacy in cancer treatment.
Antitumor Efficacy
A pivotal study evaluated the antitumor properties of the compound in Karpas-422 xenograft models. The results indicated a significant reduction in tumor size compared to controls, with a notable increase in survival rates among treated animals. The compound's mechanism was linked to its ability to inhibit EZH2, a key enzyme in histone methylation and gene silencing associated with malignancies .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications affect biological activity. For example, maintaining specific functional groups such as the methoxy and pyridine moieties was essential for optimal enzyme inhibition and antitumor efficacy .
Modification | Effect on Activity |
---|---|
Methoxy Group | Essential for potency |
Pyridine Substitution | Critical for binding |
Properties
IUPAC Name |
4-methoxy-1-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-22-12-15(16(25-2)10-17(22)23)19(24)21-18(13-5-8-26-9-6-13)14-4-3-7-20-11-14/h3-4,7,10-13,18H,5-6,8-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQXNQKEXHFREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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